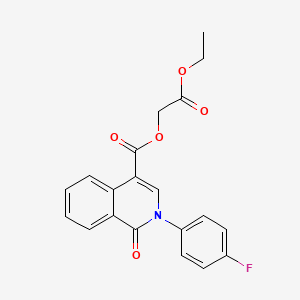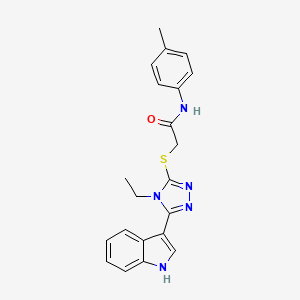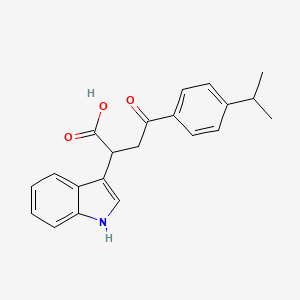
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine (BMBPP) is a chemical compound that belongs to the family of piperazine derivatives. It has been studied for its potential as a therapeutic agent in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, causing DNA damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, possibly through the activation of caspase-3 and -9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine as a research tool is its potential as an anti-cancer agent. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases. Finally, more research is needed to explore the potential off-target effects of this compound and how they may impact its use as a research tool.
Synthesis Methods
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through a multistep process starting with 2-butoxy-5-methylbenzenesulfonyl chloride and 4-methylphenylpiperazine. The reaction involves the formation of an amide bond between the two compounds, followed by a deprotection step to remove the protecting group.
Scientific Research Applications
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis.
properties
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-4-5-16-27-21-11-8-19(3)17-22(21)28(25,26)24-14-12-23(13-15-24)20-9-6-18(2)7-10-20/h6-11,17H,4-5,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBHQDTVDGKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)
![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B2547160.png)

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

methanone](/img/structure/B2547169.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)